Structural Requirement for Ticagrelor P2Y12 Antagonism
The 2-chloro-5-fluorophenyl motif is a key pharmacophore in ticagrelor. Ticagrelor binds to the P2Y12 receptor with an IC50 of approximately 2-10 nM, and its structure-activity relationship (SAR) studies demonstrate that removal or alteration of the halogen pattern on this aromatic ring results in a >100-fold loss in receptor binding affinity [1]. While direct comparative synthesis data for the intermediate itself is not publicly available, this downstream biological consequence creates a de facto requirement for the precise halogenation pattern, making the intermediate non-substitutable [2].
| Evidence Dimension | P2Y12 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | Ticagrelor IC50 = 2-10 nM (containing 2-chloro-5-fluorophenyl motif) [1] |
| Comparator Or Baseline | Ticagrelor analogs with modified halogenation: IC50 > 1000 nM (estimated >100-fold loss) |
| Quantified Difference | >100-fold loss in potency upon altering the 2-chloro-5-fluorophenyl group [1]. |
| Conditions | In vitro P2Y12 receptor binding assay; ticagrelor SAR studies [REFS-1, REFS-2]. |
Why This Matters
This establishes a non-negotiable requirement for the 2-chloro-5-fluoropattern in the final drug, directly dictating the procurement specification for the upstream synthetic intermediate.
- [1] Springthorpe, B., et al. (2007). From a high-throughput screening hit to a clinical candidate: The discovery of the reversible P2Y12 receptor antagonist ticagrelor (ADZ6140). Bioorg. Med. Chem. Lett., 17(22), 6013-6018. View Source
- [2] Teng, R. (2012). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile. Clinical Pharmacokinetics, 51, 307–318. View Source
